molecular formula C22H22N2O5S B6564800 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 946246-84-0

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No. B6564800
CAS RN: 946246-84-0
M. Wt: 426.5 g/mol
InChI Key: ZXDORIBGWFFUEN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a furan ring, a tetrahydroquinoline ring, and a sulfonamide group .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving the formation of the tetrahydroquinoline and furan rings, followed by the introduction of the sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and tetrahydroquinoline rings, along with the sulfonamide group. The furan ring is a five-membered aromatic heterocycle containing an oxygen atom .

Safety and Hazards

Without specific studies, it’s difficult to predict the safety and hazards associated with this compound. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The compound could potentially be of interest in medicinal chemistry due to the presence of the furan, tetrahydroquinoline, and sulfonamide groups, all of which are common in bioactive compounds . Further studies would be needed to explore its potential applications.

Biochemical Analysis

Biochemical Properties

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with several key enzymes, including urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The compound exhibits a strong inhibitory effect on these enzymes, with studies showing that it can inhibit urease activity approximately 9.8 times more effectively than the standard thiourea . Additionally, it has been observed to inhibit BChE activity approximately 4.2 times more effectively than the standard galantamine . These interactions suggest that this compound could be a promising candidate for the development of therapeutic agents targeting these enzymes.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to activate hypoxia-inducible factor (HIF) by inhibiting the factor inhibiting HIF-1 (FIH-1), leading to increased HIF-α/HRE transcriptional activity . This activation can result in the upregulation of genes involved in cellular responses to hypoxia, thereby influencing cellular metabolism and survival under low oxygen conditions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes such as urease, AChE, and BChE, inhibiting their activity . Additionally, it inhibits FIH-1, leading to the stabilization and activation of HIF-α . These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory effects on enzymes and its ability to activate HIF-α over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and activates HIF-α without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential disruptions in cellular metabolism and gene expression. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as urease, AChE, and BChE, influencing metabolic flux and metabolite levels . Additionally, its inhibition of FIH-1 affects the HIF pathway, leading to changes in the expression of genes involved in metabolism and cellular responses to hypoxia . These interactions highlight the compound’s potential impact on various metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications This localization can influence its interactions with biomolecules and its overall biochemical effects

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-15-7-10-19(28-2)21(13-15)30(26,27)23-17-8-9-18-16(14-17)5-3-11-24(18)22(25)20-6-4-12-29-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDORIBGWFFUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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